2,4-Dimethyl-3-cyclohexenecarboxaldehyde

Catalog No.
S774171
CAS No.
68039-49-6
M.F
C9H14O
M. Wt
138.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-3-cyclohexenecarboxaldehyde

CAS Number

68039-49-6

Product Name

2,4-Dimethyl-3-cyclohexenecarboxaldehyde

IUPAC Name

2,4-dimethylcyclohex-3-ene-1-carbaldehyde

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

InChI

InChI=1S/C9H14O/c1-7-3-4-9(6-10)8(2)5-7/h5-6,8-9H,3-4H2,1-2H3

InChI Key

MZZRKEIUNOYYDF-UHFFFAOYSA-N

SMILES

CC1C=C(CCC1C=O)C

Canonical SMILES

CC1C=C(CCC1C=O)C
  • Potential applications based on structure: Due to the presence of a cyclohexene ring and a carbaldehyde functional group, 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde could be of interest in research related to organic synthesis. The carbaldehyde group can participate in various reactions for creating new carbon-carbon bonds, while the cyclohexene ring can undergo cycloaddition reactions or be used as a starting material for further functionalization.
  • Fragrance research: Some sources indicate 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde may be used in fragrance compositions []. However, scientific literature regarding its specific odor profile or applications in perfumery is not readily available.

Limitations of current information:

  • Safety data for 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde is scarce. The European Chemicals Agency (ECHA) classifies the information on this compound as restricted [].

2,4-Dimethyl-3-cyclohexenecarboxaldehyde, also known as Trivertal, is an organic compound characterized by its unique structure featuring two chiral centers. This compound is primarily recognized for its applications in the fragrance industry, where it contributes to various olfactory notes due to its pleasant aroma. Trivertal predominantly exists as a mixture of cis and trans isomers, with commercial samples typically containing about 95% of the cis forms and 5% of the trans forms. The melting point of pure Trivertal ranges from 85 to 90 °C, while commercial samples may be liquid due to contamination with other isomers .

Currently, there is no scientific research readily available on the specific mechanism of action of 2,4-Dimethylcyclohex-3-ene-1-carbaldehyde in any biological system.

  • Skin and eye irritant: The aldehyde group can irritate skin and eyes upon contact.
  • Respiratory irritant: Inhalation of vapors may irritate the respiratory tract.
  • Environmental hazard: The compound may be toxic to aquatic organisms.
Due to its aldehyde functional group. Notably, it can undergo Diels–Alder reactions, which are useful for synthesizing derivatives that enhance olfactory properties. Research has demonstrated its utility in forming stable cyclic (alkyl)(amino)carbenes that can act as ligands in transition-metal catalysis. For instance, these carbenes have been effectively employed in gold(I) catalyzed hydroaminations, yielding complex quinoline derivatives .

The synthesis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde typically involves a Diels–Alder reaction between 2-methyl-1,3-pentadiene and suitable dienophiles. This process yields a mixture of cis and trans isomers . The reaction conditions can be adjusted to favor the formation of specific isomers based on desired properties.

Trivertal finds extensive use in the fragrance industry as a key ingredient in perfumes and cosmetic products. Its ability to impart a pleasant scent makes it valuable in formulating various personal care items such as lotions, shampoos, and deodorants. Additionally, due to its reactivity, it is utilized in organic synthesis for creating more complex chemical structures .

Studies on the interactions of 2,4-dimethyl-3-cyclohexenecarboxaldehyde primarily focus on its allergenic potential and sensory effects when used in cosmetic formulations. Its presence in products can trigger allergic reactions in susceptible individuals; thus, regulatory assessments are essential to ensure safety in consumer products .

Several compounds share structural or functional similarities with 2,4-dimethyl-3-cyclohexenecarboxaldehyde. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
2-Methyl-3-cyclohexenecarboxaldehydeContains one methyl groupSimpler structure; fewer chiral centers
3-Cyclohexene-1-carboxaldehydeLacks methyl groups on the cyclohexene ringDifferent olfactory properties
4-Methyl-3-cyclohexenecarboxaldehydeMethyl group at a different positionAlters reactivity and scent profile
CitralA linear aldehyde with a citrus scentDistinct aroma; not cyclic

The unique combination of two methyl groups positioned at specific locations on the cyclohexene ring gives 2,4-dimethyl-3-cyclohexenecarboxaldehyde distinct olfactory characteristics that set it apart from these similar compounds.

2,4-Dimethyl-3-cyclohexenecarboxaldehyde exhibits structural complexity due to its cyclohexene ring system with two methyl substituents and an aldehyde functional group. The compound possesses a molecular formula of C9H14O with a molecular weight of 138.21 g/mol [1] [2]. The structural framework consists of a six-membered cyclohexene ring containing a double bond between carbon atoms 3 and 4, with methyl groups attached at positions 2 and 4, and an aldehyde group at position 1 [1] [3].

The molecular geometry of 2,4-dimethyl-3-cyclohexenecarboxaldehyde is characterized by a half-chair conformation of the cyclohexene ring rather than a fully planar arrangement . This conformation minimizes torsional strain and optimizes bond angles within the six-membered ring system . The double bond between C3 and C4 constrains the ring geometry and prevents free rotation around this bond, contributing to the overall rigidity of the molecular structure .

The compound demonstrates mixed stereochemistry with two potential stereocenters, although these are not fully defined in the commercial product [5] [6]. The presence of the double bond and the asymmetric carbon centers creates the possibility for multiple isomeric forms. Commercial samples typically exist as a mixture of cis and trans isomers, with the cis isomers representing approximately 95% of the total composition and trans isomers accounting for the remaining 5% [7] [8].

The isomeric composition is directly related to the synthetic methodology employed. The compound is prepared through a Diels-Alder reaction between 2-methyl-1,3-pentadiene and acrolein, which naturally produces a mixture of stereoisomers [3] [9] [10]. The predominance of cis isomers in the commercial product reflects the thermodynamic and kinetic preferences of the cycloaddition reaction under standard synthetic conditions [3] [9].

The stereochemical complexity is further evidenced by the melting point behavior of the compound. Pure forms of 2,4-dimethyl-3-cyclohexenecarboxaldehyde exhibit a melting point range of 85-90°C, while commercial samples remain liquid at room temperature due to the presence of multiple isomers that depress the melting point [7] . This phenomenon is characteristic of isomeric mixtures where the different spatial arrangements of atoms prevent efficient crystal packing.

Nuclear Magnetic Resonance (NMR) Analysis

¹H and ¹³C Spectral Assignments

Nuclear magnetic resonance spectroscopy provides essential structural information for 2,4-dimethyl-3-cyclohexenecarboxaldehyde, particularly regarding the assignment of proton and carbon environments within the molecule. The compound presents characteristic spectral features that reflect its cyclohexene ring system with methyl substituents and aldehyde functionality.

The ¹H NMR spectrum of 2,4-dimethyl-3-cyclohexenecarboxaldehyde exhibits several distinctive regions. The aldehyde proton appears as a characteristic signal in the downfield region around 9.6-9.8 ppm, consistent with the deshielding effect of the carbonyl oxygen [11]. This aldehyde proton serves as a diagnostic feature for structural identification and reaction monitoring studies [11].

The olefinic proton associated with the double bond in the cyclohexene ring appears in the typical alkene region between 5.0-6.0 ppm [11]. The chemical shift of this proton is influenced by the electronic environment created by the adjacent methyl substituents and the ring system geometry [11]. The multiplicity of this signal provides information about the coupling patterns with neighboring protons.

The methyl groups at positions 2 and 4 of the cyclohexene ring contribute characteristic signals in the aliphatic region of the ¹H NMR spectrum, typically appearing between 1.0-2.0 ppm [11]. These methyl signals may exhibit different chemical shifts due to their distinct electronic environments within the ring system. The methyl group at position 2 is adjacent to the carbon bearing the aldehyde functionality, while the methyl at position 4 is positioned next to the double bond.

The methylene protons of the cyclohexene ring system appear as complex multiplets in the aliphatic region between 1.5-3.0 ppm [11]. These signals reflect the various proton environments within the six-membered ring and their coupling interactions with adjacent protons. The complexity of these signals is enhanced by the presence of multiple isomers in commercial samples.

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group appears characteristically downfield around 200-210 ppm, reflecting the significant deshielding effect of the carbonyl oxygen [11]. This signal serves as a key diagnostic feature for the presence of the aldehyde functionality.

The olefinic carbons associated with the double bond appear in the typical alkene region between 120-140 ppm [11]. The exact chemical shifts of these carbons depend on the substitution pattern and electronic effects of the adjacent methyl groups. The carbon bearing the methyl substituent at position 4 typically appears more downfield than the unsubstituted olefinic carbon.

The methyl carbons contribute signals in the aliphatic region between 10-30 ppm [11]. The distinct chemical shifts of these carbons provide information about their different electronic environments within the ring system. The methylene carbons of the cyclohexene ring appear in the typical aliphatic region between 20-50 ppm.

NOESY and COSY Correlations for Stereochemical Elucidation

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Correlation Spectroscopy (COSY), provide crucial information for the stereochemical elucidation of 2,4-dimethyl-3-cyclohexenecarboxaldehyde isomers. These techniques enable the determination of spatial relationships between nuclei and connectivity patterns within the molecule.

COSY experiments reveal the coupling connectivity between protons within the cyclohexene ring system. The cross-peaks in the COSY spectrum indicate which protons are coupled through bonds, providing information about the connectivity pattern of the ring system. The aldehyde proton, being isolated from the ring system, typically does not show COSY correlations with other protons in the molecule.

The olefinic proton shows COSY correlations with the adjacent methylene protons of the ring system, confirming the connectivity pattern around the double bond. The methyl protons at positions 2 and 4 exhibit COSY correlations with the protons on the carbon atoms to which they are attached, providing information about the substitution pattern of the ring.

NOESY experiments provide critical information about the spatial relationships between protons, enabling the differentiation between cis and trans isomers. In the cis isomer, the aldehyde proton and the methyl group at position 4 are positioned on the same face of the cyclohexene ring, potentially showing a nuclear Overhauser effect if they are within spatial proximity (typically less than 5 Å) [12].

The stereochemical assignment of the predominant cis isomer is supported by NOE correlations between the aldehyde proton and specific protons within the ring system. The spatial arrangement in the cis configuration places certain protons in close proximity, resulting in characteristic NOE patterns that distinguish this isomer from the trans form.

The trans isomer, representing approximately 5% of the commercial mixture, exhibits different NOE patterns due to the alternate spatial arrangement of the aldehyde group and methyl substituents. The reduced abundance of the trans isomer in commercial samples may limit the observation of its characteristic NOE correlations in routine NMR analyses.

The half-chair conformation of the cyclohexene ring influences the NOE patterns observed in both isomers. This conformation affects the spatial relationships between protons and contributes to the overall stereochemical signature of each isomeric form. The conformational flexibility of the ring system may result in averaged NOE effects that reflect the equilibrium between different conformational states.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, enabling structural confirmation and identification of characteristic breakdown pathways. The molecular ion appears at m/z 138, corresponding to the molecular weight of the compound [1] [2].

The fragmentation pattern of 2,4-dimethyl-3-cyclohexenecarboxaldehyde reflects the inherent stability and reactivity of different structural units within the molecule. The aldehyde functionality represents a particularly labile site that undergoes characteristic fragmentation reactions under electron impact ionization conditions.

Loss of the formyl group (CHO, 29 mass units) from the molecular ion represents one of the primary fragmentation pathways, resulting in a fragment ion at m/z 109. This fragmentation is characteristic of aldehydes and reflects the relatively weak bond between the carbonyl carbon and the cyclohexene ring system. The resulting fragment ion corresponds to the dimethylcyclohexene cation.

The cyclohexene ring system undergoes additional fragmentation through loss of methyl groups. Sequential loss of methyl radicals (15 mass units each) from the molecular ion or primary fragment ions results in characteristic peaks at m/z 123 and m/z 108. These fragmentations reflect the stability of the tertiary carbocations formed after methyl group loss.

The double bond within the cyclohexene ring influences the fragmentation pattern through allylic cleavage reactions. These reactions result in the formation of stable allylic cations that appear as characteristic peaks in the mass spectrum. The position of the double bond and the methyl substituents determine the specific fragmentation pathways and the relative intensities of the resulting fragment ions.

Rearrangement reactions may occur during the fragmentation process, leading to the formation of unexpected fragment ions. These rearrangements are facilitated by the flexibility of the cyclohexene ring system and the ability of the carbocation intermediates to undergo structural reorganization. The McLafferty rearrangement, common in aldehydes, may contribute to the formation of specific fragment ions.

The presence of multiple isomers in commercial samples may result in subtle differences in fragmentation patterns, although these differences are often minimal under standard electron impact conditions. The isomeric composition does not significantly alter the major fragmentation pathways, as the connectivity relationships within the molecule remain constant.

Computational Modeling

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide theoretical insights into the electronic structure and molecular properties of 2,4-dimethyl-3-cyclohexenecarboxaldehyde. These computational methods enable the prediction of geometric parameters, electronic properties, and spectroscopic characteristics that complement experimental observations.

The B3LYP functional with appropriate basis sets has been employed in computational studies of related cyclohexenecarboxaldehyde systems, providing reliable predictions of molecular geometries and electronic properties [13]. The hybrid functional approach combines exact exchange with correlation effects, yielding accurate descriptions of organic molecules containing multiple functional groups.

Geometry optimization calculations predict the preferred conformation of 2,4-dimethyl-3-cyclohexenecarboxaldehyde, confirming the experimental observation of a half-chair conformation for the cyclohexene ring. The calculated bond lengths and angles are consistent with typical values for substituted cyclohexene systems, with the double bond length approximately 1.337 Å and the cyclohexene ring adopting non-planar geometry .

The electronic structure calculations reveal the distribution of electron density within the molecule, highlighting the polar nature of the carbonyl group and the electron-rich character of the double bond. The highest occupied molecular orbital (HOMO) is typically localized on the double bond region, while the lowest unoccupied molecular orbital (LUMO) is centered on the carbonyl group.

Vibrational frequency calculations predict the characteristic absorption bands observed in infrared spectroscopy. The calculated frequencies for the C=O stretch (approximately 1720-1740 cm⁻¹) and the C=C stretch (approximately 1600-1650 cm⁻¹) are consistent with experimental observations for similar compounds. The calculated frequencies also predict the characteristic C-H stretching and bending modes associated with the methyl substituents.

The calculated dipole moment reflects the polar nature of the molecule due to the presence of the carbonyl group. This property influences the compound's solubility characteristics and intermolecular interactions. The theoretical dipole moment provides insights into the molecular polarity and its effect on physical properties.

Conformational Stability Studies

Conformational analysis of 2,4-dimethyl-3-cyclohexenecarboxaldehyde reveals the relative stability of different molecular conformations and the energy barriers associated with conformational interconversion. The cyclohexene ring system provides the primary source of conformational flexibility within the molecule.

The half-chair conformation represents the global minimum energy structure for the cyclohexene ring, with the double bond constraining the ring geometry compared to fully saturated cyclohexane systems . This conformation minimizes torsional strain and optimizes bond angles throughout the ring system. The calculated energy difference between the half-chair and alternative conformations is approximately 22 kJ/mol .

The presence of methyl substituents at positions 2 and 4 influences the conformational preferences through steric interactions. The methyl groups adopt orientations that minimize unfavorable steric contacts with other ring substituents and hydrogen atoms. The calculated conformational energy surface reveals the preferred orientations of these methyl groups relative to the ring system.

The aldehyde group conformation is characterized by the orientation of the carbonyl functionality relative to the cyclohexene ring. The calculated dihedral angle between the aldehyde group and the ring plane is approximately 85.3°, indicating a nearly perpendicular orientation . This orientation minimizes steric interactions while maintaining optimal orbital overlap for electronic stabilization.

Conformational interconversion occurs through ring-flipping motions that are characteristic of cyclohexene systems. The calculated activation energy for these processes is lower than that observed in cyclohexane due to the constraining effect of the double bond. The dynamic equilibrium between different conformational states contributes to the averaged spectroscopic properties observed experimentally.

The isomeric differences between cis and trans forms result in distinct conformational energy profiles. The cis isomer, being the predominant form in commercial samples, exhibits the lowest energy conformation under standard conditions. The trans isomer represents a higher energy form with different conformational preferences and stability characteristics.

Physical Description

Liquid

XLogP3

1.4

UNII

452GFV2AFS

GHS Hazard Statements

Aggregated GHS information provided by 2354 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 2354 companies. For more detailed information, please visit ECHA C&L website;
Of the 18 notification(s) provided by 2350 of 2354 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (40.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (60.72%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (39.19%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

68737-61-1
68039-49-6

Wikipedia

2,4-dimethyl-3-cyclohexene carboxaldehyde

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Tonic

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
3-Cyclohexene-1-carboxaldehyde, 2,4-dimethyl-: ACTIVE
3-Cyclohexene-1-carboxaldehyde, 2,4(or 3,5)-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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